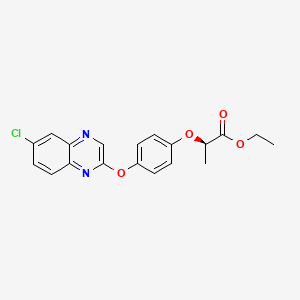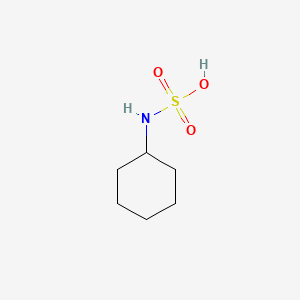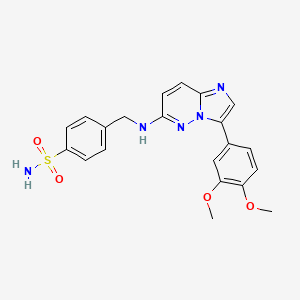
2,3-bis(4-hydroxyphenyl)propionitrile
描述
二芳基丙腈,也称为 2,3-双(4-羟基苯基)丙腈,是一种合成的非甾体化合物,作为雌激素受体β (ERβ) 的高度选择性激动剂。它首次报道于 2001 年,此后被广泛用于科学研究以研究 ERβ 的功能。 二芳基丙腈以其对 ERβ 相比雌激素受体α (ERα) 的高选择性和其对 G 蛋白偶联的雌激素受体 (GPER) 的低亲和力而闻名,相对于雌二醇而言 .
作用机制
二芳基丙腈主要通过与 ERβ 的相互作用发挥其作用。与 ERβ 结合后,它会激活受体,导致雌激素反应基因的转录。这种激活会导致各种生理效应,包括情绪调节、神经保护和细胞功能调节。 该化合物对 ERβ 相比 ERα 和 GPER 的高选择性确保了其作用特异于 ERβ 介导的通路 .
生化分析
Biochemical Properties
Diarylpropionitrile plays a significant role in biochemical reactions by selectively binding to estrogen receptor beta (ERβ). This compound has a much higher affinity for ERβ compared to estrogen receptor alpha (ERα), making it a valuable tool for studying ERβ-specific pathways. Diarylpropionitrile interacts with various biomolecules, including proteins and enzymes involved in estrogen signaling pathways. The binding of diarylpropionitrile to ERβ leads to the activation of transcription at estrogen response elements, influencing gene expression and cellular responses .
Cellular Effects
Diarylpropionitrile has been shown to exert various effects on different cell types and cellular processes. In neuronal cells, it has anxiolytic and antidepressant-like effects by modulating the oxytocin system. In cancer cells, diarylpropionitrile can inhibit cell proliferation and induce apoptosis through ERβ-mediated pathways. Additionally, diarylpropionitrile influences cell signaling pathways, gene expression, and cellular metabolism by activating ERβ and modulating downstream targets .
Molecular Mechanism
The molecular mechanism of diarylpropionitrile involves its selective binding to ERβ, leading to conformational changes in the receptor. This binding facilitates the recruitment of coactivators and the formation of transcriptional complexes at estrogen response elements. Diarylpropionitrile can also inhibit or activate specific enzymes, depending on the cellular context, and modulate gene expression by influencing the transcriptional activity of ERβ .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diarylpropionitrile can vary over time. The compound is relatively stable, but its activity may decrease due to degradation or metabolic processes. Long-term studies have shown that diarylpropionitrile can have sustained effects on cellular function, including prolonged activation of ERβ and modulation of gene expression. The stability and degradation of diarylpropionitrile should be carefully monitored to ensure consistent results in experiments .
Dosage Effects in Animal Models
The effects of diarylpropionitrile in animal models are dose-dependent. At lower doses, it can produce beneficial effects such as reduced anxiety and depression-like behaviors. At higher doses, diarylpropionitrile may exhibit toxic or adverse effects, including disruptions in hormonal balance and potential toxicity to certain tissues. It is crucial to determine the optimal dosage to achieve the desired effects while minimizing any harmful outcomes .
Metabolic Pathways
Diarylpropionitrile is involved in various metabolic pathways, primarily through its interaction with ERβ. The compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes and cofactors involved in estrogen signaling. Additionally, diarylpropionitrile may affect the expression of genes related to metabolism, further impacting cellular metabolic processes .
Transport and Distribution
Within cells and tissues, diarylpropionitrile is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function. Understanding the transport and distribution mechanisms of diarylpropionitrile is essential for optimizing its use in research and therapeutic applications .
Subcellular Localization
Diarylpropionitrile exhibits specific subcellular localization patterns, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with ERβ and other biomolecules, influencing the overall cellular response to diarylpropionitrile .
准备方法
二芳基丙腈的合成通常涉及在碱的存在下,4-羟基苯甲醛与丙二腈反应,然后进行 Knoevenagel 缩合反应。所得产物随后进行还原反应,生成二芳基丙腈。 反应条件通常包括使用乙醇或甲醇等溶剂和哌啶或醋酸铵等催化剂 .
二芳基丙腈的工业生产方法没有得到很好的记录,但实验室合成方法为潜在的放大工艺提供了基础。
化学反应分析
二芳基丙腈会发生各种化学反应,包括:
氧化: 在特定条件下,它可以被氧化成相应的醌。
还原: 腈基可以使用诸如氢化铝锂 (LiAlH4) 等还原剂还原为胺。
取代: 羟基可以参与亲核取代反应,形成醚或酯。
这些反应中常用的试剂和条件包括用于氧化的高锰酸钾 (KMnO4) 等氧化剂、用于还原的 LiAlH4 等还原剂以及用于取代反应的卤代烷。 这些反应形成的主要产物包括醌、胺、醚和酯 .
科学研究应用
相似化合物的比较
二芳基丙腈以其对 ERβ 的高选择性而独具特色。类似的化合物包括:
Prinaberel (ERB-041, WAY-202041): 另一种选择性 ERβ 激动剂,在科学研究中具有类似的应用。
WAY-200070: 一种选择性 ERβ 激动剂,用于研究 ERβ 在各种生物过程中的作用。
8β-VE2: 一种选择性 ERβ 激动剂,在神经保护和情绪调节方面有应用。
甘草素和 Nyasol (顺式-桧木素): 选择性激活 ERβ 的植物雌激素,已被研究其潜在的治疗效果.
二芳基丙腈的独特性在于其对 ERβ 的高选择性,使其成为研究这种受体特定功能的宝贵工具,而不会受到 ERα 或 GPER 激活的混杂影响。
属性
IUPAC Name |
2,3-bis(4-hydroxyphenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c16-10-13(12-3-7-15(18)8-4-12)9-11-1-5-14(17)6-2-11/h1-8,13,17-18H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZHWDWADLAOIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C#N)C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040387 | |
| Record name | 2,3-Bis(4-hydroxyphenyl)-propionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428-67-7 | |
| Record name | 2,3-Bis(4-hydroxyphenyl)propionitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Bis(4-hydroxyphenyl)-propionitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001428677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Bis(4-hydroxyphenyl)-propionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Bis(4-hydroxphenyl)propionitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-BIS(P-HYDROXYPHENYL)PROPIONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52XWB8Q4V8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Diarylpropionitrile (DPN) functions as an agonist of the estrogen receptor β (ERβ) [, , ]. It exerts its effects by binding to ERβ, which then translocates to the nucleus and binds to estrogen response elements (EREs) on DNA. This interaction modulates the transcription of target genes involved in various cellular processes, including proliferation, apoptosis, and differentiation [, , ].
ANone:
ANone: The provided research focuses primarily on the biological activity of DPN. Details about its material compatibility and stability under various conditions are not extensively explored.
ANone: Diarylpropionitrile is not reported to have catalytic properties. Its primary mode of action is through binding and activating ERβ, not through direct participation in chemical reactions as a catalyst.
A: Yes, computational modeling studies have been conducted to understand how DPN interacts with ERβ. These studies have provided insights into the structural basis for the subtype selectivity of DPN, showing a favorable fit for the S-enantiomer within the ligand-binding pocket of ERβ [].
A: Structure-activity relationship (SAR) studies have shown that the enantiomeric form of DPN plays a crucial role in its activity. The S-enantiomer (S-DPN) exhibits significantly higher binding affinity for ERβ and greater transcriptional activation potency compared to the R-enantiomer (R-DPN) [, ].
ANone: The provided research doesn't provide detailed information about the stability of DPN under various conditions or specific formulation strategies employed.
ANone: The provided research articles primarily focus on the biological activity of DPN, and do not address specific SHE (Safety, Health, and Environment) regulations.
ANone:
- In vitro: DPN has demonstrated antiproliferative and pro-apoptotic effects in various cancer cell lines, including lymphoma [, ] and breast cancer cells []. It has also been shown to modulate gene expression in cell lines derived from the ovary [], salivary gland [], and colon [].
- In vivo: In animal models, DPN has shown efficacy in reducing tumor growth [, , ], attenuating anxiety and depressive-like behaviors [, , ], and improving locomotor function following spinal cord injury [].
ANone: The provided research does not delve into potential mechanisms of resistance to DPN. Further studies are needed to determine if and how resistance might develop.
ANone: The provided research focuses primarily on the therapeutic potential of DPN. While some studies suggest a favorable safety profile at specific dosages and durations in animal models, further research is necessary to thoroughly evaluate its potential toxicity and long-term effects.
ANone: The research primarily focuses on the biological effects of DPN, and information about its environmental impact and degradation pathways is limited.
ANone: Details regarding the dissolution rate and solubility of DPN in various media are not extensively discussed in the provided research. Further investigation is needed to assess how these properties might influence its bioavailability and efficacy.
ANone: The provided studies do not explicitly detail validation parameters like accuracy, precision, and specificity for the analytical methods employed.
ANone: Information about quality control and assurance measures taken during the development, manufacturing, and distribution of DPN is not included within the scope of the provided research papers.
ANone: The provided research doesn't provide information about the potential immunogenicity of DPN. Further studies are needed to understand if and how DPN might interact with the immune system.
ANone: Information regarding DPN's potential to induce or inhibit drug-metabolizing enzymes is not found within the presented research. Understanding such interactions is crucial for predicting potential drug-drug interactions and ensuring safe and effective therapeutic use.
ANone: The provided research focuses primarily on the therapeutic potential of DPN, and detailed information regarding its biocompatibility and biodegradability is not extensively discussed.
ANone: While other ERβ-selective agonists exist, direct comparisons of their performance, cost, and impact to DPN are not extensively covered within the provided research.
ANone: The research papers do not specifically address recycling or waste management strategies for DPN.
ANone: The provided papers offer a snapshot of recent research on DPN. A comprehensive historical overview is not within the scope of these publications.
A: The research highlights the involvement of DPN in a variety of biological processes, ranging from cancer cell growth [, ] to neurological function [, , ]. This suggests a potential for cross-disciplinary applications and collaborations, particularly in the fields of oncology, neurology, and endocrinology.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



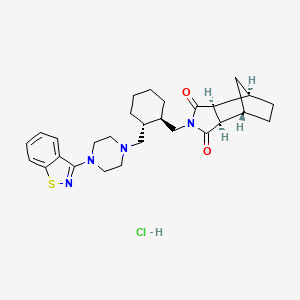
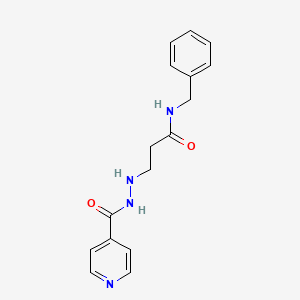

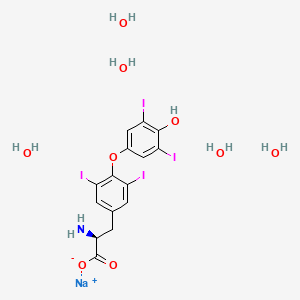
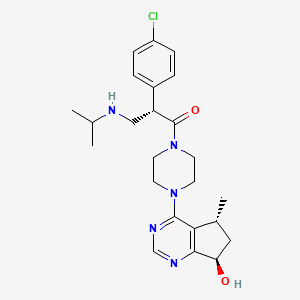
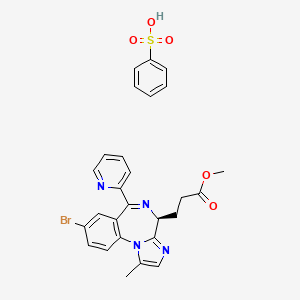
![N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;hydrochloride](/img/structure/B1662792.png)
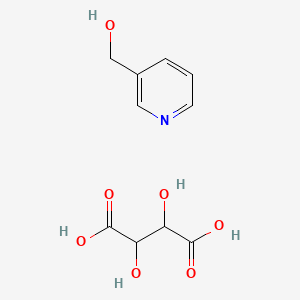
![sodium;4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoate](/img/structure/B1662795.png)
